molecular formula C10H10ClNO4 B8395261 5-Chloro-3-(2,3-dihydroxypropoxy)-1,2-benzisoxazole

5-Chloro-3-(2,3-dihydroxypropoxy)-1,2-benzisoxazole

Cat. No.: B8395261
M. Wt: 243.64 g/mol
InChI Key: WEHWCLZRQYKNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2,3-dihydroxypropoxy)-1,2-benzisoxazole is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

3-[(5-chloro-1,2-benzoxazol-3-yl)oxy]propane-1,2-diol

InChI

InChI=1S/C10H10ClNO4/c11-6-1-2-9-8(3-6)10(12-16-9)15-5-7(14)4-13/h1-3,7,13-14H,4-5H2

InChI Key

WEHWCLZRQYKNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)OCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

256 ml of a 10% w/v aqueous solution of potassium carbonate were added to a suspension of 21.0 g (92.7 mmoles) of 5-chloro-3-(2,3-epoxypropoxy)-1,2-benzisoxazole (prepared according to the method described in Japanese Patent Provisional Publication No. Sho. 52-31070) in 100 ml of acetonitrile, and the mixture was then heated under reflux for 3 hours. At the end of this time, the reaction mixture was cooled by allowing it to stand, and then 500 ml of water were added. The reaction mixture was then extracted with 1 liter of ethyl acetate. The organic extract was dried over anhydrous magnesium sulfate, the desiccant was removed by filtration, and the solvent was removed by distillation to give a solid residue. This was then recrystallized from a mixture of ethyl acetate and diethyl ether, to give 16.7 g (yield 74.2%) of the title compound as a colorless amorphous powder, melting at 61°-62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-3-(2,3-epoxypropoxy)-1,2-benzisoxazole
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
74.2%

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